An In-Depth Technical Guide to 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS No. 1027991-91-8)
An In-Depth Technical Guide to 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS No. 1027991-91-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a fluorinated heterocyclic compound that has garnered interest as a key building block in the synthesis of agrochemicals and potentially in the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of its chemical identity, fundamental properties, a detailed synthesis protocol, and its current and potential applications, with a particular focus on its relevance to drug discovery and development.
Chemical Identity and Physicochemical Properties
5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a white solid at room temperature. Its core structure consists of a pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, substituted with two methyl groups, a fluorine atom, and a carboxylic acid functional group.
Table 1: Physicochemical Properties of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
| Property | Value | Source |
| CAS Number | 1027991-91-8 | [1][2] |
| Molecular Formula | C₆H₇FN₂O₂ | [1] |
| Molecular Weight | 158.13 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Synthesis and Mechanism
The synthesis of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is most commonly achieved through the hydrolysis of its corresponding ester precursor. The following protocol is based on information from patent literature, specifically CN112174891, and represents a common laboratory-scale procedure.[1]
Experimental Protocol: Hydrolysis of the Ester Precursor
This protocol outlines the final step in the synthesis, which is the conversion of the ester intermediate to the final carboxylic acid product.
Materials:
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Ester precursor of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
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Tetrahydrofuran (THF)
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Water (H₂O)
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Lithium hydroxide monohydrate (LiOH·H₂O)
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Ethyl acetate
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Saturated brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Hydrochloric acid (HCl) or other suitable acid for pH adjustment
Procedure:
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Dissolution: Dissolve the starting ester precursor in a mixture of tetrahydrofuran (THF) and water. The ratio of THF to water can be optimized but a common starting point is 3:1 or 4:1.
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Saponification: To the stirred solution, add an excess of lithium hydroxide monohydrate (LiOH·H₂O). Typically, 10 equivalents are used to ensure complete hydrolysis.[1]
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Reaction: Allow the reaction to stir at room temperature for approximately 12 hours.[1] The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the complete consumption of the starting material.
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Work-up and Acidification: Upon completion, carefully adjust the pH of the reaction mixture to approximately 1 using a suitable acid (e.g., 1M HCl).[1] This step protonates the carboxylate salt to form the desired carboxylic acid, which will likely precipitate out of the aqueous solution.
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Extraction: Extract the acidified aqueous mixture with ethyl acetate (typically 3 portions).[1] This will move the desired carboxylic acid product into the organic phase.
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Washing: Wash the combined organic extracts with a saturated brine solution. This step helps to remove any remaining water-soluble impurities.
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Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.
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Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
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Isolation: The resulting solid is 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid. The product can be further purified by recrystallization if necessary, although in many cases it is of sufficient purity for subsequent reactions.[1]
Rationale of Experimental Choices
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Choice of Base and Solvent: Lithium hydroxide is a strong base that effectively hydrolyzes the ester. The use of a THF/water solvent system is crucial as it solubilizes both the organic ester and the inorganic base, allowing the reaction to proceed in a homogeneous or biphasic system.
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Acidification: Acidification is a critical step to isolate the carboxylic acid product. By lowering the pH well below the pKa of the carboxylic acid, the carboxylate anion is protonated, rendering the molecule less water-soluble and facilitating its extraction into an organic solvent.
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Extraction and Washing: Ethyl acetate is a common and effective solvent for extracting moderately polar organic compounds like carboxylic acids. The brine wash helps to break any emulsions and further dry the organic layer.
Synthesis Workflow Diagram
Caption: Workflow for the hydrolysis of the ester precursor.
Spectroscopic Characterization (Predicted)
While experimental spectroscopic data for 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups and the carboxylic acid proton. The N-methyl and the C-methyl protons will appear as singlets, likely in the range of 3.5-4.0 ppm and 2.0-2.5 ppm, respectively. The carboxylic acid proton will be a broad singlet at a downfield chemical shift, typically >10 ppm, and its position will be dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 160-170 ppm. The pyrazole ring carbons will appear in the aromatic region, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The two methyl carbons will be observed at upfield chemical shifts.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretching band from the carboxylic acid, typically in the region of 2500-3300 cm⁻¹. A strong, sharp absorption corresponding to the C=O stretch of the carboxylic acid will be present around 1700 cm⁻¹. C-H stretching vibrations from the methyl groups will be observed just below 3000 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (158.13 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic fragments of the pyrazole ring.
Applications in Drug Discovery and Agrochemicals
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry and agrochemical research, known for a wide range of biological activities.
Agrochemicals
The primary documented application of pyrazole-4-carboxylic acids, including fluorinated derivatives, is as key intermediates in the synthesis of fungicides. Specifically, they are used to create a class of succinate dehydrogenase inhibitors (SDHIs). These fungicides act by inhibiting the mitochondrial respiratory chain in fungi, a vital process for their survival. The fluorine atom in 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid can significantly influence the physicochemical properties and biological activity of the final fungicide product.
Potential in Drug Discovery
While specific studies on the drug discovery applications of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid are limited in publicly accessible literature, the broader class of pyrazole derivatives has shown significant promise in various therapeutic areas. The presence of the fluorinated pyrazole carboxylic acid moiety makes it an attractive starting point for the synthesis of new chemical entities.
Potential Therapeutic Targets:
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Anti-inflammatory Agents: Pyrazole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).
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Anticancer Agents: The pyrazole nucleus is a common feature in many compounds with demonstrated anticancer activity, targeting various pathways involved in cell proliferation and survival.
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Antimicrobial Agents: Pyrazoles have been explored for their antibacterial and antifungal activities beyond their use in agriculture.
The carboxylic acid group provides a convenient handle for further chemical modifications, such as the formation of amides and esters, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties.
Signaling Pathway Diagram (Hypothetical)
Caption: Hypothetical drug discovery workflow.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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First Aid:
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In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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If inhaled: Move the person to fresh air and keep them comfortable for breathing.
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If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
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Always consult a comprehensive and compound-specific SDS before handling any chemical.
Conclusion
5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a valuable synthetic intermediate with established importance in the agrochemical industry and significant potential for broader applications in drug discovery. While detailed public data on its physicochemical and biological properties are currently limited, its structural features make it an attractive scaffold for the development of novel bioactive molecules. Further research into its synthesis optimization, spectroscopic characterization, and biological activity is warranted to fully explore its potential.
References
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Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015, May 8). Molecules. Retrieved March 21, 2026, from [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022, December 8). Molecules. Retrieved March 21, 2026, from [Link]
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The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid. (2008, August 9). ARKIVOC. Retrieved March 21, 2026, from [Link]
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5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | C6H7FN2O2 | CID 11367149 - PubChem. (n.d.). Retrieved March 21, 2026, from [Link]





